4-Methylphenylphenoxyacetate
Description
4-Methylphenylphenoxyacetate (systematic name: methyl 2-(4-methylphenoxy)acetate) is an organic ester derivative of phenoxyacetic acid, where the phenoxy group is substituted with a methyl group at the para position. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(4-methylphenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C15H14O3/c1-12-7-9-14(10-8-12)18-15(16)11-17-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
IBLQVARQXQONFX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methylphenylphenoxyacetate with five structurally related phenoxyacetate and phenylacetate derivatives, highlighting differences in substituents, physicochemical properties, and applications.
Structural and Functional Differences
Substituent Effects: this compound and Ethyl 4-methylphenoxyacetate differ only in their ester groups (methyl vs. ethyl), affecting lipophilicity and volatility . Methyl 4-chlorophenylacetate introduces a chloro substituent, enhancing electrophilicity and reactivity in substitution reactions compared to methyl/methoxy analogs .
Synthesis Methods: Phenoxyacetate derivatives are typically synthesized via nucleophilic substitution. For example, ethyl 4-methylphenoxyacetate is prepared by reacting 4-methylphenol with ethyl 2-chloroacetate in acetonitrile with K₂CO₃ . Similar methods apply to methyl esters . β-Keto esters like Methyl 2-phenylacetoacetate require Claisen condensation, involving diketene or acetoacetyl chloride .
Physicochemical Properties
- Solubility : Methyl esters (e.g., Methyl 4-methoxyphenylacetate) are generally more soluble in organic solvents than ethyl analogs due to shorter alkyl chains .
- Stability: Chlorinated derivatives like (4-Chlorophenyl) 2-(3-methylphenoxy)acetate require careful handling due to hydrolytic sensitivity .
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